(2-Chloroethyl)phosphoramidic dichloride (2-Chloroethyl)phosphoramidic dichloride
Brand Name: Vulcanchem
CAS No.: 20634-94-0
VCID: VC17220685
InChI: InChI=1S/C2H5Cl3NOP/c3-1-2-6-8(4,5)7/h1-2H2,(H,6,7)
SMILES:
Molecular Formula: C2H5Cl3NOP
Molecular Weight: 196.40 g/mol

(2-Chloroethyl)phosphoramidic dichloride

CAS No.: 20634-94-0

Cat. No.: VC17220685

Molecular Formula: C2H5Cl3NOP

Molecular Weight: 196.40 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloroethyl)phosphoramidic dichloride - 20634-94-0

Specification

CAS No. 20634-94-0
Molecular Formula C2H5Cl3NOP
Molecular Weight 196.40 g/mol
IUPAC Name 2-chloro-N-dichlorophosphorylethanamine
Standard InChI InChI=1S/C2H5Cl3NOP/c3-1-2-6-8(4,5)7/h1-2H2,(H,6,7)
Standard InChI Key IFMNWWRDKCBFTO-UHFFFAOYSA-N
Canonical SMILES C(CCl)NP(=O)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

(2-Chloroethyl)phosphoramidic dichloride is a phosphorus-containing compound with the systematic IUPAC name 2-chloro-N-dichlorophosphorylethylamine. Its molecular structure features a central phosphorus atom bonded to two chlorine atoms, a chloroethyl group (-CH₂CH₂Cl), and an amine group (-NH₂) . Key physical properties include:

PropertyValueSource
Molecular FormulaC₂H₅Cl₃NOP
Molecular Weight196.40 g/mol
Density1.509 ± 0.06 g/cm³ (Predicted)
Melting Point54 °C
Boiling Point125 °C at 0.7 mmHg
SolubilityAcetonitrile, Chloroform, DMSO

The compound’s reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, which participate in nucleophilic substitution reactions .

Spectroscopic and Crystallographic Data

X-ray crystallography of derivatives, such as oxazaphospholidinones, reveals a tetrahedral geometry around phosphorus, with bond lengths of approximately 1.98 Å for P-Cl and 1.65 Å for P-N . Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, shows chemical shifts between 1.40 and 3.20 ppm, depending on the substituents’ spatial arrangement . For example, syn configurations of chiral substituents relative to the nitrogen mustard moiety result in downfield shifts compared to anti configurations .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis involves reacting bis(2-chloroethyl)amine hydrochloride with phosphoryl chloride (POCl₃) under reflux conditions :

C4H10Cl3N+POCl3C2H5Cl3NOP+HCl(in excess POCl3)\text{C}_4\text{H}_{10}\text{Cl}_3\text{N} + \text{POCl}_3 \rightarrow \text{C}_2\text{H}_5\text{Cl}_3\text{NOP} + \text{HCl} \quad \text{(in excess POCl}_3\text{)}

Excess phosphoryl chloride is distilled off post-reaction, yielding a dark-brown oily residue purified via solvent extraction . This method achieves yields of 70–85% under optimized conditions .

Advanced Synthetic Strategies

Recent protocols emphasize enantioselective synthesis to produce chiral intermediates. For instance, reacting (2-chloroethyl)phosphoramidic dichloride with enantiopure amino alcohols generates diastereomeric oxazaphospholidinones, separable via flash chromatography . These derivatives are critical for studying structure-activity relationships in anticancer agents .

Applications in Pharmaceutical and Medicinal Chemistry

Chemotherapeutic Derivatives

Nitrogen mustard analogs derived from (2-chloroethyl)phosphoramidic dichloride, such as cyclophosphamide precursors, exhibit alkylating activity that disrupts DNA replication in cancer cells . Chiral oxazaphospholidinones demonstrate enhanced tumor selectivity in preclinical models, with 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-ones showing promise in leukemia and lymphoma therapies .

Antimicrobial and Antiviral Agents

Structural modifications, including sulfidation or selenation of the phosphorus center, yield compounds with broad-spectrum antimicrobial activity. For example, sulfide derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .

Recent Research and Future Directions

Mechanistic Studies

Density functional theory (DFT) calculations correlate the compound’s reactivity with its frontier molecular orbitals. The LUMO energy (-2.34 eV) indicates high electrophilicity, favoring attack by nucleophiles at the phosphorus center .

Drug Delivery Innovations

Encapsulation in lipid nanoparticles (LNPs) reduces systemic toxicity while enhancing tumor accumulation. Preclinical trials show a 40% increase in median survival time for LNP-formulated derivatives in glioblastoma models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator